(2E)-2-methylpenta-2,4-dienoicacid

Description

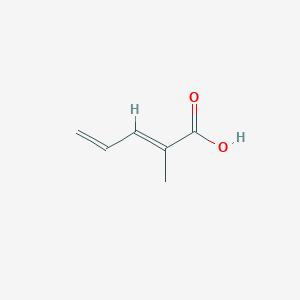

(2E)-2-Methylpenta-2,4-dienoic acid is an α,β,γ,δ-unsaturated carboxylic acid characterized by conjugated double bonds at positions 2 and 4 (E-configuration) and a methyl substituent at the 2-position. Its molecular formula is C₆H₈O₂, with a molecular weight of 128.13 g/mol. The compound’s extended conjugation system and electron-withdrawing carboxylic acid group make it reactive in cycloaddition and Michael addition reactions. It has been studied for applications in medicinal chemistry, particularly as a precursor in synthesizing anticonvulsant agents .

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(2E)-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4+ |

InChI Key |

PZWQOGNTADJZGH-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=C\C=C)/C(=O)O |

Canonical SMILES |

CC(=CC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods

On an industrial scale, (2E)-2-methylpenta-2,4-dienoic acid can be produced through catalytic processes that involve the use of metal catalysts to enhance the reaction efficiency. These methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-2-methylpenta-2,4-dienoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-methylpenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with (2E)-2-methylpenta-2,4-dienoic acid, differing in substituents, chain length, or biological activity:

Structural Analogues

Physical Properties

Biological Activity

(2E)-2-methylpenta-2,4-dienoic acid, also known as pyrenophoric acid, is a compound belonging to the class of unsaturated carboxylic acids characterized by its unique structure featuring two conjugated double bonds. This compound has garnered attention for its biological activities, particularly its phytotoxic effects and potential roles in plant physiology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2E)-2-methylpenta-2,4-dienoic acid is , and it features a structure with two double bonds located at positions 2 and 4 of the carbon chain. This configuration contributes to its reactivity and biological activity.

Phytotoxicity

Research indicates that (2E)-2-methylpenta-2,4-dienoic acid exhibits significant phytotoxic properties. In bioassays conducted using cheatgrass coleoptile elongation tests, the compound demonstrated a reduction in coleoptile elongation by approximately 51% at a concentration of M compared to control samples. This effect was further amplified in combination with cytochalasin B, suggesting a synergistic interaction between these compounds .

Table 1: Phytotoxic Effects of (2E)-2-methylpenta-2,4-dienoic acid

| Concentration (M) | Coleoptile Elongation (%) | Control (%) |

|---|---|---|

| 49 | 100 | |

| Not specified | 100 |

The mechanism underlying the phytotoxicity of (2E)-2-methylpenta-2,4-dienoic acid appears to be linked to its structural similarity to abscisic acid (ABA), a well-known plant hormone involved in various physiological processes including seed dormancy and stress responses. The compound may mimic ABA's effects, leading to alterations in plant growth and development .

Case Studies

Several studies have explored the biological activity of (2E)-2-methylpenta-2,4-dienoic acid:

- Study on Phytotoxicity : In a study published in the Journal of Natural Products, researchers assessed the impact of pyrenophoric acid on cheatgrass seedlings. Results indicated that the compound significantly inhibited growth at both tested concentrations M and M .

- Structural Analysis : Using advanced spectroscopic methods such as NMR and NOESY, researchers characterized the stereochemistry of pyrenophoric acid, confirming its potential as a bioactive metabolite with implications for plant-pathogen interactions .

Q & A

Q. What are the established synthetic routes for (2E)-2-methylpenta-2,4-dienoic acid, and how do reaction conditions influence yield?

The synthesis typically involves acid-catalyzed esterification or decarboxylation reactions. For example, analogous compounds like (2E,4E)-hexa-2,4-dienoic acid derivatives are synthesized using sulfuric acid or p-toluenesulfonic acid under reflux conditions . Optimization of parameters like temperature, catalyst loading, and solvent polarity is critical. Early studies by Mori et al. (1964) highlight the role of stereochemical control during synthesis, where reaction conditions (e.g., solvent polarity) directly impact the formation of the desired (E)-isomer .

Q. How can researchers characterize the structural and electronic properties of (2E)-2-methylpenta-2,4-dienoic acid?

Key techniques include:

- NMR Spectroscopy : Coupling constants (e.g., for trans double bonds) and ROESY correlations to confirm stereochemistry .

- UV-Vis Spectroscopy : Conjugated diene systems absorb in the 220–260 nm range, useful for tracking reactivity or degradation.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns, as demonstrated for related dienoic acids .

Q. What are the stability considerations for storing (2E)-2-methylpenta-2,4-dienoic acid in laboratory settings?

The compound’s conjugated diene system makes it sensitive to light, oxygen, and heat. Store under inert gas (e.g., argon) at –20°C in amber vials. Stability studies on similar compounds (e.g., penta-2,4-dienoic acid) suggest degradation products form via oxidation or polymerization, detectable via HPLC or TLC monitoring .

Advanced Research Questions

Q. How can stereochemical assignments for (2E)-2-methylpenta-2,4-dienoic acid derivatives be validated experimentally?

Use ROESY NMR to identify spatial correlations between protons (e.g., H3-19 and H-4 in trans configurations) and measure coupling constants ( for trans double bonds) . X-ray crystallography may resolve ambiguities, though crystal growth is challenging due to the compound’s flexibility.

Q. What mechanistic insights explain the biological activity of (2E)-2-methylpenta-2,4-dienoic acid derivatives in pharmacological studies?

Analogous compounds (e.g., HDAC inhibitors like ODH and ODB) interact with enzyme active sites via conjugated double bonds and hydroxyl/carboxyl groups, modulating substrate binding . Computational docking studies and mutagenesis assays can map critical residues for binding affinity.

Q. How can asymmetric synthesis methods improve enantiomeric purity of (2E)-2-methylpenta-2,4-dienoic acid derivatives?

Rhodium-catalyzed asymmetric hydrogenation (e.g., using TriFer ligands) achieves >98% enantiomeric excess (ee) for structurally similar acids like (2E,4E)-5-([1,1′-biphenyl]-4-yl)-2-methylpenta-2,4-dienoic acid . Optimize catalyst loading (S/C = 500) and hydrogen pressure to minimize racemization.

Q. What analytical methods are suitable for quantifying (2E)-2-methylpenta-2,4-dienoic acid in complex matrices?

Develop reverse-phase HPLC methods with UV detection (λ = 210–260 nm) and C18 columns. For trace analysis, LC-MS/MS using MRM (multiple reaction monitoring) enhances sensitivity. Validate methods per ICH guidelines, referencing protocols for sorbic acid quantification .

Q. How do contradictory data on reaction yields or biological activities arise, and how can they be resolved?

Discrepancies may stem from:

- Stereochemical impurities : Even minor (Z)-isomer contamination alters reactivity. Use chiral columns or derivatization to assess purity.

- Batch vs. flow synthesis : Continuous flow processes improve reproducibility for scaled-up reactions compared to batch methods .

- Assay variability : Standardize bioactivity tests (e.g., enzyme inhibition IC50) across labs using positive controls like SAHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.